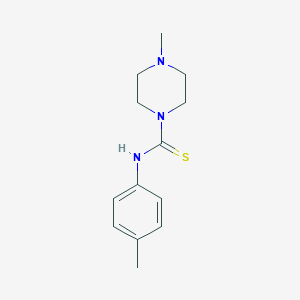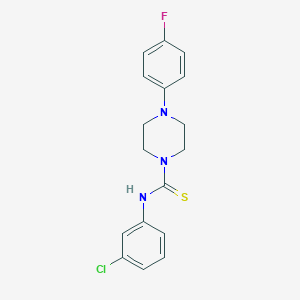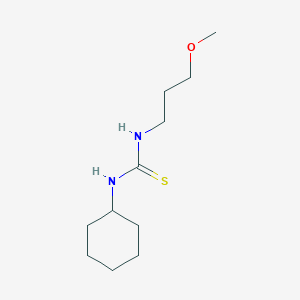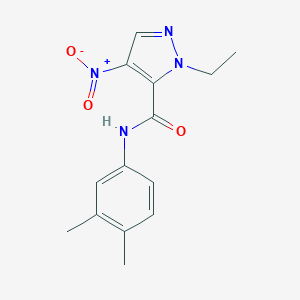![molecular formula C15H15BrN4O2S B280303 N-(4-acetylphenyl)-N'-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]thiourea](/img/structure/B280303.png)
N-(4-acetylphenyl)-N'-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-N'-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]thiourea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of functional groups, including a bromo-substituted pyrazole ring, an acetylphenyl group, and a carbamothioyl moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-N'-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]thiourea typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminoacetophenone to yield the desired product through a series of condensation and cyclization reactions. The reaction conditions often require inert atmospheres, controlled temperatures, and the use of solvents like dry acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are crucial to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-N'-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: The bromo group in the pyrazole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to various derivatives with different functional groups replacing the bromo group .
Scientific Research Applications
N-(4-acetylphenyl)-N'-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]thiourea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-N'-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]thiourea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase or butyrylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This interaction is facilitated by hydrogen bonding, π-stacking, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
N-[(4-acetylphenyl)carbamothioyl]pivalamide: Shares similar structural features but lacks the bromo and pyrazole groups, resulting in different reactivity and biological activity.
N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide: Another related compound with variations in the aromatic substituents, leading to distinct chemical and biological properties.
Uniqueness
Properties
Molecular Formula |
C15H15BrN4O2S |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
N-[(4-acetylphenyl)carbamothioyl]-4-bromo-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H15BrN4O2S/c1-3-20-8-12(16)13(19-20)14(22)18-15(23)17-11-6-4-10(5-7-11)9(2)21/h4-8H,3H2,1-2H3,(H2,17,18,22,23) |
InChI Key |
OCAXOEITFRVWGY-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)C)Br |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280220.png)
![Methyl 4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280221.png)
![N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B280222.png)


![N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B280232.png)




![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280244.png)
![5-[(3-chlorophenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-2-furamide](/img/structure/B280245.png)

![4-[(4-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B280250.png)
